Fluorosulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: reaction

Synonyms

Canonical SMILES

Organic Synthesis:

As a catalyst

FSO3H acts as a powerful and versatile Lewis acid catalyst for various organic reactions, including:

As a reagent

FSO3H can directly participate in organic reactions, such as:

Inorganic Chemistry:

- Synthesis of metal complexes: FSO3H can be used as a solvent or reaction medium for the preparation of various metal complexes, particularly those involving Lewis acidic cations.

- Study of reaction mechanisms: Due to its strong acidity and unique properties, FSO3H can be employed to probe reaction mechanisms in inorganic chemistry by differentiating between different reaction pathways.

Material Science:

- Electrolyte development: FSO3H is being investigated as a potential electrolyte component in proton exchange membrane fuel cells (PEMFCs) due to its high conductivity and thermal stability.

- Synthesis of novel materials: FSO3H can be used as a catalyst or reaction medium for the preparation of advanced materials, such as conducting polymers and porous materials.

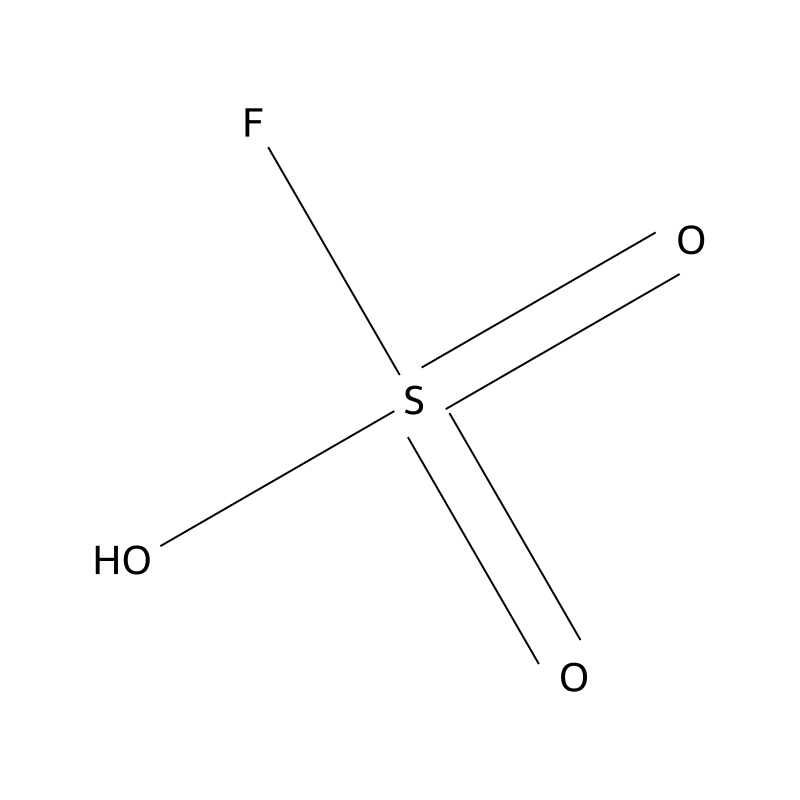

Fluorosulfonic acid, also known as sulfurofluoridic acid, is an inorganic compound with the chemical formula HSO₃F. It is recognized as one of the strongest acids available, classified as a superacid due to its remarkable protonating ability, which is approximately 1000 times stronger than sulfuric acid. This colorless liquid is highly soluble in polar organic solvents but poorly soluble in nonpolar solvents, making it a unique compound in various chemical applications. Its molecular structure features a tetrahedral arrangement, closely related to sulfuric acid but with a fluorine atom substituting one of the hydroxyl groups .

Fluorosulfonic acid's primary mechanism of action in scientific research lies in its exceptional proton donating ability. This strong acidity allows it to readily transfer a hydrogen ion to various substrates, including organic molecules, catalysts, and reaction intermediates. This proton transfer activates or initiates various chemical reactions [].

Fluorosulfonic acid is a highly corrosive and dangerous substance. Here are some key safety concerns:

- Corrosivity: It can severely damage skin, eyes, and respiratory tissues upon contact or inhalation [].

- Reactivity: Fluorosulfonic acid reacts violently with water, releasing hazardous fumes of hydrogen fluoride and sulfuric acid []. It also reacts with many metals, generating flammable hydrogen gas [].

- Toxicity: Exposure to fluorosulfonic acid can cause severe burns, lung damage, and other health problems [].

Fluorosulfonic acid exhibits strong reactivity, particularly with bases and water. When it reacts with water, it hydrolyzes to produce hydrogen fluoride and sulfuric acid:

This reaction is highly exothermic and can be violent. Additionally, fluorosulfonic acid can self-ionize:

Moreover, it plays a significant role in catalyzing organic reactions such as alkylation and isomerization of hydrocarbons .

Fluorosulfonic acid is not typically encountered in biological systems due to its extreme toxicity and corrosiveness. It can cause severe chemical burns upon contact with skin or mucous membranes and is harmful if inhaled or ingested. The compound hydrolyzes to release hydrogen fluoride, which is particularly dangerous as it can lead to systemic toxicity by binding calcium ions in the body, potentially resulting in severe health complications .

Fluorosulfonic acid can be synthesized through several methods:

- Reaction of Sulfur Trioxide with Hydrogen Fluoride: This is the most common method where sulfur trioxide gas reacts with hydrogen fluoride gas:

- Use of Chlorosulfonic Acid: Another method involves treating chlorosulfonic acid with fluoride sources such as potassium fluoride or calcium fluoride at elevated temperatures .

- Distillation Techniques: In some processes, fluorosulfonic acid is distilled from the reaction mixture under controlled conditions to purify the product .

Fluorosulfonic acid has several industrial applications due to its strong acidity:

- Catalysis: It is used as a catalyst in various organic reactions, including alkylation and hydrofluorination.

- Fluorination Agent: The compound serves as a potent fluorinating agent in organic synthesis.

- Superacid Chemistry: When combined with antimony pentafluoride, it forms "magic acid," which can stabilize carbocations and facilitate complex organic transformations .

Due to its highly reactive nature, interaction studies involving fluorosulfonic acid primarily focus on its corrosive effects and reactivity with various substances. It reacts violently with water and bases, producing hazardous byproducts like hydrogen fluoride and sulfuric acid. Research emphasizes the need for careful handling and appropriate safety measures when working with this compound due to its potential for causing severe chemical burns and systemic toxicity .

Fluorosulfonic acid shares similarities with several other strong acids, particularly within the category of superacids. Here are some comparable compounds:

| Compound | Chemical Formula | Strength Comparison | Unique Features |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | Strong but less than HSO₃F | Commonly used industrially |

| Triflic Acid | CF₃SO₃H | Comparable strength | More hydrolytically stable than HSO₃F |

| Chlorosulfonic Acid | ClSO₃H | Strong but less than HSO₃F | Used in chlorination reactions |

| Methyl Fluorosulfonate | CH₃OSO₂F | Weaker than HSO₃F | Organic ester derivative |

Fluorosulfonic acid stands out due to its extreme reactivity and ability to protonate nearly all organic compounds, making it invaluable in specialized chemical processes .

Fluorosulfonic acid is a colorless, free-flowing liquid at standard temperature and pressure with distinctive fuming characteristics when exposed to air [1] [2]. This strong acid presents as a clear liquid with a density of approximately 1.726-1.73 g/cm³ at 25°C, making it significantly denser than water [3]. The fuming nature of fluorosulfonic acid results from its reaction with atmospheric moisture, producing visible fumes as it forms hydrogen fluoride and sulfuric acid upon contact with water vapor [3] [7].

The macroscopic appearance of fluorosulfonic acid is characterized by its high fluidity and transparency, with no inherent coloration in its pure state [2]. When observed in laboratory settings, the liquid exhibits a viscosity that is notably lower than that of concentrated sulfuric acid, which is attributed to its molecular structure and reduced intermolecular hydrogen bonding capabilities [28]. This property contributes to its free-flowing nature despite its relatively high density [3].

| Property | Value | Reference |

|---|---|---|

| Physical State | Colorless liquid | [2] [3] |

| Color/Appearance | Fuming liquid | [1] [3] |

| Boiling Point | 163-165.5°C | [1] [3] |

| Melting Point | -87.5°C to -87.3°C | [2] [3] |

| Density | 1.726-1.73 g/cm³ at 25°C | [3] |

| Vapor Density | 3.5 (vs air) | [3] |

| Vapor Pressure | 2.5 mm Hg at 25°C | [3] |

The physical state transitions of fluorosulfonic acid occur at well-defined temperatures, with a melting point ranging from -87.5°C to -87.3°C and a boiling point between 163°C and 165.5°C at standard atmospheric pressure [1] [2] [3]. These transition points indicate the compound's stability as a liquid across a wide temperature range under normal conditions, which is significant for its various applications in chemical synthesis and as a solvent [2].

Thermodynamic Parameters

The thermodynamic properties of fluorosulfonic acid provide critical insights into its energetic behavior and stability [18]. The standard enthalpy of formation (ΔfH°) for gaseous fluorosulfonic acid has been determined to be -753.12 kJ/mol, indicating that its formation from constituent elements is exothermic [18] [19]. This negative enthalpy value contributes to the compound's stability under standard conditions and influences its reactivity patterns in chemical processes [19].

The standard entropy (S°) of fluorosulfonic acid in the gaseous state at 1 bar pressure is 297.26 J/mol·K, reflecting the degree of molecular disorder in the system [18] [19]. This entropy value is consistent with the molecular complexity and degrees of freedom available to the fluorosulfonic acid molecule [8].

| Property | Value | Reference |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°, gas) | -753.12 kJ/mol | [18] [19] |

| Standard Entropy (S°, gas, 1 bar) | 297.26 J/mol·K | [18] [19] |

| Heat Capacity (Cp°, gas) | 75.22 J/K·mol at 298.15K | [8] |

| Latent Heat of Vaporization | 170 Btu/lb = 94 cal/g = 3.9 × 10⁵ J/kg | [4] |

The heat capacity (Cp°) of gaseous fluorosulfonic acid at 298.15K is 75.22 J/K·mol, which represents the amount of heat required to raise the temperature of one mole of the substance by one Kelvin [8]. This parameter is essential for understanding the thermal behavior of fluorosulfonic acid in various chemical processes and reactions [8] [18].

The latent heat of vaporization for fluorosulfonic acid has been measured at 3.9 × 10⁵ J/kg (equivalent to 170 Btu/lb or 94 cal/g), indicating the substantial energy required to convert the liquid to vapor without temperature change [4]. This relatively high value reflects the significant intermolecular forces that must be overcome during the phase transition from liquid to gas [4] [18].

For related compounds, such as fluorosulfonic acid trifluoromethane sulfonic acid anhydride, the enthalpy of vaporization has been reported as 32.9 kJ/mol at 323K, providing a comparative reference point for understanding the energetics of similar fluorinated sulfonic acid derivatives [22].

Spectroscopic Properties

Spectroscopic analysis of fluorosulfonic acid reveals distinctive features that are valuable for its identification and characterization [8] [14]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, shows characteristic chemical shifts that provide insights into the electronic environment around the fluorine atom in the molecule [14] [16].

The ¹⁹F NMR spectrum of fluorosulfonic acid exhibits a chemical shift at approximately 43.5 ppm when measured in deuterated chloroform (CDCl₃) as a solvent [14] [16]. In electropolishing (EP) solutions, the chemical shift appears around 40 ppm, with the variation attributed to differences in the chemical environment and potential interactions with other components in the solution [14]. These distinct chemical shifts serve as fingerprints for identifying fluorosulfonic acid in various matrices and monitoring its behavior in chemical reactions [16].

| Property | Value | Reference |

|---|---|---|

| ¹⁹F NMR Chemical Shift | 43.5 ppm in CDCl₃; 40 ppm in EP solution | [14] [16] |

| Vibrational Frequencies (Fundamental, cm⁻¹) | 3602, 1486, 1243, 1150, 896, 823, 562, 551, 518, 409, 390, 266 | [8] |

| IR Absorption Bands | 808 cm⁻¹ and 1076 cm⁻¹ (characteristic peaks) | [14] |

Vibrational spectroscopy provides additional structural information about fluorosulfonic acid [8]. The fundamental vibrational frequencies, determined through Raman spectroscopy, include bands at 3602, 1486, 1243, 1150, 896, 823, 562, 551, 518, 409, 390, and 266 cm⁻¹ [8]. These frequencies correspond to various vibrational modes of the molecule, including stretching, bending, and torsional motions of the bonds [8] [14].

Infrared (IR) spectroscopy of fluorosulfonic acid reveals characteristic absorption bands at 808 cm⁻¹ and 1076 cm⁻¹, which are particularly useful for its identification in mixtures and for monitoring its presence during chemical processes [14]. These distinctive IR bands correspond to specific molecular vibrations involving the sulfur-oxygen and sulfur-fluorine bonds in the molecule [14] [8].

The spectroscopic properties of fluorosulfonic acid not only facilitate its identification and purity assessment but also provide valuable insights into its molecular structure and bonding characteristics [8] [14] [16]. These spectral features serve as important reference points for researchers working with this compound in various applications [14].

Structural Configuration and Molecular Geometry

Fluorosulfonic acid possesses a tetrahedral molecular geometry centered around the sulfur atom, consistent with the sp³ hybridization of the central sulfur atom [2] [8]. This three-dimensional arrangement is characteristic of compounds with a central atom bonded to four surrounding atoms or groups, following the predictions of valence shell electron pair repulsion (VSEPR) theory [8].

The molecular structure of fluorosulfonic acid features a sulfur atom at the center, bonded to one fluorine atom, one hydroxyl group (OH), and two oxygen atoms through double bonds [2]. This arrangement results in a tetrahedral geometry with slight distortions due to the different bond types and electronic repulsions [8] [16].

| Property | Value | Reference |

|---|---|---|

| Molecular Geometry | Tetrahedral | [2] [8] |

| Point Group | C₁ | [8] |

| S-O Bond Length | 1.413-1.435 Å | [16] |

| S-F Bond Length | 1.500-1.560 Å | [16] |

| O-S-F Bond Angle | 103.3-115.1° | [16] |

| O-S-O Bond Angle | 103.3-115.1° | [16] |

X-ray crystallographic studies have provided precise measurements of bond lengths and angles in fluorosulfonic acid and its salts [16]. The sulfur-oxygen (S-O) bond lengths range from 1.413 to 1.435 Å, while the sulfur-fluorine (S-F) bonds are longer, measuring between 1.500 and 1.560 Å [16]. These bond length differences reflect the varying bond strengths and electronic distributions within the molecule [16] [8].

The bond angles in fluorosulfonic acid deviate slightly from the ideal tetrahedral angle of 109.5°, with O-S-F and O-S-O angles ranging from 103.3° to 115.1° [16]. These deviations are attributed to the different electronic repulsions exerted by the bonded atoms and lone electron pairs, as well as the influence of the double-bonded oxygen atoms [16] [8].

The point group of fluorosulfonic acid is classified as C₁, indicating minimal symmetry elements in the molecule [8]. This low symmetry is consistent with the presence of different substituents around the central sulfur atom, resulting in a unique three-dimensional arrangement that lacks rotation axes or mirror planes [8] [16].

The structural configuration of fluorosulfonic acid is fundamental to understanding its chemical behavior, including its acidity, reactivity, and interactions with other molecules [2] [8]. The tetrahedral geometry and specific bond parameters contribute to the compound's distinctive properties as a strong acid and versatile chemical reagent [8] [16].

Electrical Conductivity and Ionic Behavior

Fluorosulfonic acid exhibits significant electrical conductivity in its pure state, with a specific conductance of 2.20 × 10⁻⁴ ohm⁻¹ cm⁻¹ at 25°C [28]. This conductivity arises from the self-ionization of the acid, which generates charged species capable of carrying electrical current through the liquid [28] [25]. The conductivity value, though lower than that of some other strong acids, indicates substantial ionic character and confirms the acid's ability to function as an electrolyte [28].

When dissolved in nitrobenzene, fluorosulfonic acid demonstrates limited dissociation, with a dissociation constant estimated to be less than or equal to 6 × 10⁻⁶ [25]. This relatively low dissociation constant in a non-aqueous solvent reflects the influence of the solvent environment on the acid's ionization behavior and highlights the importance of solvent effects in determining the electrical properties of fluorosulfonic acid solutions [25].

| Property | Value | Reference |

|---|---|---|

| Specific Conductance (Pure Acid) | 2.20 × 10⁻⁴ ohm⁻¹ cm⁻¹ at 25°C | [28] |

| Dissociation Constant (in nitrobenzene) | ≤ 6 × 10⁻⁶ | [25] |

| Mobility of Fluorosulfate Ion | 21.4 ohm⁻¹ cm² equiv⁻¹ | [25] |

| Autoprotolysis Constant | Not available | - |

The mobility of the fluorosulfate ion (SO₃F⁻) has been determined to be 21.4 ohm⁻¹ cm² equiv⁻¹, which represents the ion's ability to move through a solution under the influence of an electric field [25]. This mobility value is an important parameter for understanding the transport properties of fluorosulfonic acid in various media and its behavior in electrochemical systems [25] [28].

The ionic behavior of fluorosulfonic acid is characterized by its ability to function as both a proton donor (Brønsted acid) and an electron pair acceptor (Lewis acid) in different chemical environments [28] [25]. In solution, fluorosulfonic acid can transfer protons to suitable acceptors, generating the fluorosulfate anion (SO₃F⁻) and the corresponding protonated species [25]. This proton transfer capability is fundamental to the acid's reactivity and applications in various chemical processes [28].

Studies of fluorosulfonic acid in different solvents have revealed that the solvent-solute interactions significantly influence the acid's ionization behavior and electrical properties [11] [28]. In polar solvents, the acid tends to exhibit greater dissociation and higher conductivity compared to non-polar environments, reflecting the stabilizing effect of polar solvents on charged species [25] [28].

Thermal Stability and Decomposition Pathways

Fluorosulfonic acid demonstrates remarkable thermal stability in the absence of catalysts or reactive substances, remaining stable up to approximately 900°C [7] [13]. This exceptional thermal resistance is attributed to the strength of the sulfur-fluorine and sulfur-oxygen bonds in the molecule, which require substantial thermal energy to break [7]. The high thermal stability makes fluorosulfonic acid suitable for applications involving elevated temperatures, provided that reactive substances are not present [13].

Despite its overall thermal stability, fluorosulfonic acid undergoes decomposition when heated to sufficiently high temperatures or when exposed to specific catalysts or reactive materials [7]. The primary decomposition products include hydrogen fluoride (HF) and various oxides of sulfur, particularly sulfur trioxide (SO₃) [7]. The formation of these products reflects the breaking of the sulfur-fluorine and sulfur-oxygen bonds under extreme thermal conditions [7] [13].

| Property | Value | Reference |

|---|---|---|

| Thermal Stability Range | Stable up to approximately 900°C in absence of catalysts | [7] [13] |

| Decomposition Products | Hydrogen fluoride (HF) and oxides of sulfur when heated to decomposition | [7] |

| Decomposition Pathway | Hydrolyzes to HF and H₂SO₄ in presence of water | [3] [7] |

The most significant decomposition pathway for fluorosulfonic acid involves hydrolysis in the presence of water, which occurs even at ambient temperatures [3] [7]. This reaction produces hydrogen fluoride and sulfuric acid according to the equation:

HSO₃F + H₂O → HF + H₂SO₄

This hydrolysis reaction is highly exothermic and proceeds rapidly, contributing to the corrosive nature of fluorosulfonic acid when exposed to moisture or water-containing materials [3] [7]. The reaction is irreversible under normal conditions and represents a fundamental aspect of the acid's chemical behavior in humid environments [7].

The thermal decomposition of fluorosulfonic acid follows first-order kinetics, with the rate of decomposition increasing exponentially with temperature [7] [13]. Studies have shown that the presence of certain metals or metal compounds can catalyze the decomposition process, lowering the temperature at which significant decomposition occurs [7]. This catalytic effect is an important consideration in the handling and storage of fluorosulfonic acid in various containers and equipment [7] [13].

Understanding the thermal stability and decomposition pathways of fluorosulfonic acid is essential for its safe handling, storage, and application in various chemical processes [3] [7]. The compound's behavior under different thermal conditions and in the presence of various substances determines its compatibility with different materials and its suitability for specific applications [7] [13].

Solubility and Solvent Interactions

Fluorosulfonic acid exhibits distinctive solubility behavior that significantly influences its applications and handling requirements [3] [7]. When introduced to water, fluorosulfonic acid does not dissolve in the conventional sense but instead undergoes a violent chemical reaction, producing hydrogen fluoride and sulfuric acid [3] [7]. This reaction is highly exothermic and proceeds rapidly, making the mixing of fluorosulfonic acid with water a hazardous process that requires careful control [3] [7].

The solubility profile of fluorosulfonic acid in organic solvents varies considerably depending on the solvent's polarity [2] [29]. In polar organic solvents such as nitrobenzene, acetic acid, and ethyl acetate, fluorosulfonic acid demonstrates good solubility, forming solutions that retain much of the acid's chemical reactivity [2] [29]. This solubility in polar organic media makes fluorosulfonic acid valuable as a reagent in various organic synthesis applications [29].

| Property | Value | Reference |

|---|---|---|

| Water Solubility | Reacts rather than dissolves | [3] [7] |

| Reaction with Water | Violent reaction forming HF and H₂SO₄ | [3] [7] |

| Solubility in Polar Solvents | Soluble in nitrobenzene, acetic acid, ethyl acetate | [2] [29] |

| Solubility in Non-polar Solvents | Poorly soluble in alkanes | [2] [29] |

| Solvent-Solute Interaction | Acts as strong acid in solution; proton transfer between solvent and solute | [11] [28] |

In contrast to its behavior in polar solvents, fluorosulfonic acid exhibits poor solubility in non-polar solvents such as alkanes [2] [29]. This limited solubility in non-polar media is attributed to the polar nature of the fluorosulfonic acid molecule and its inability to form favorable interactions with non-polar solvent molecules [29]. The solubility difference between polar and non-polar solvents can be exploited in separation and purification processes involving fluorosulfonic acid [2] [29].

The solvent-solute interactions of fluorosulfonic acid are characterized by its strong acidic behavior in solution [11] [28]. When dissolved in suitable solvents, fluorosulfonic acid can transfer protons to the solvent molecules or to other solutes present in the solution, generating the fluorosulfate anion (SO₃F⁻) and the corresponding protonated species [11]. This proton transfer capability is fundamental to many of the acid's applications in organic synthesis and catalysis [28].

Studies of fluorosulfonic acid solutions have revealed that the acid strength and reactivity can be significantly influenced by the solvent environment [11] [28]. In some solvents, fluorosulfonic acid can exhibit superacid behavior, with acidity exceeding that of pure sulfuric acid [28]. This enhanced acidity in certain media makes fluorosulfonic acid valuable for reactions requiring strong acid catalysis, such as alkylations, isomerizations, and polymerizations [11] [28].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

163 °C @ 760 MM HG

163 °C

Vapor Density

Density

1.726 AT 25 °C/4 °C

Relative density (water = 1): 1.7

Melting Point

-89 °C

UNII

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

REACTION OF ANHYDROUS HYDROGEN FLUORIDE WITH SULFURIC ACID ANHYDRIDE.

General Manufacturing Information

Fluorosulfuric acid: ACTIVE